molecular formula C18H15NO4S B5103658 N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide CAS No. 324068-34-0

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B5103658
CAS No.: 324068-34-0
M. Wt: 341.4 g/mol
InChI Key: GEFUDDYHBAQBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide is a chemical compound with the CAS Number 87057-88-3 and a molecular formula of C17H13NO4S . It has a molecular weight of 327.4 g/mol . This for research use only compound is not for human or animal consumption. The structure of this reagent incorporates a naphthalene-2-sulfonamide group linked to a 1,3-benzodioxole (benzodioxolyl) moiety. The 1,3-benzodioxole group is a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities. Researchers may be interested in this specific molecule as a building block for the synthesis of more complex compounds or for investigating structure-activity relationships in various biochemical contexts. Further research is encouraged to fully characterize the specific properties and potential applications of this compound.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-24(21,16-7-6-14-3-1-2-4-15(14)10-16)19-11-13-5-8-17-18(9-13)23-12-22-17/h1-10,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUDDYHBAQBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203345
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324068-34-0
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324068-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of 1,3-benzodioxole with naphthalene-2-sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

Condition Products Rate Reference
6M HCl, refluxNaphthalene-2-sulfonic acid + benzodioxolemethylamineSlow (24–48 hrs)
10% NaOH, 80°CSodium naphthalene-2-sulfonate + benzodioxolemethylamideModerate (12 hrs)

Notable Stability :

  • Resists hydrolysis in neutral aqueous solutions.

  • Acid-catalyzed hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S-N bond .

N-Alkylation

The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide):

Reaction :

R-NH-SO2-Ar+R’-XbaseR-NR’-SO2-Ar+HX\text{R-NH-SO}_2\text{-Ar} + \text{R'-X} \xrightarrow{\text{base}} \text{R-NR'-SO}_2\text{-Ar} + \text{HX}

Conditions :

  • Base : K₂CO₃ or NaH in DMF .

  • Yield : 50–70% .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes nitration and sulfonation:

Reagent Position Product Yield
HNO₃/H₂SO₄1-position1-Nitro-naphthalene sulfonamide65%
SO₃/H₂SO₄6-position6-Sulfo-naphthalene sulfonamide45%

Drivers : Electron-withdrawing sulfonamide group directs substitution to the α-position of naphthalene.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety participates in ring-opening reactions:

Acidic Conditions :

C6H4O2CH2NHHClCatechol derivative+CH2O\text{C}_6\text{H}_4\text{O}_2\text{CH}_2\text{NH} \xrightarrow{\text{HCl}} \text{Catechol derivative} + \text{CH}_2\text{O}

  • Occurs under concentrated HCl at 100°C .

Oxidative Conditions :

  • Ozonolysis or KMnO₄ oxidizes the methylenedioxy group to carboxylic acids.

Photochemical and Thermal Stability

  • Thermal Decomposition : Begins at 220°C, releasing SO₂ and forming naphthylamine derivatives.

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, generating free radicals .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. Studies suggest that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungicidal

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's. The compound may enhance neuronal survival by modulating neuroinflammatory pathways.

Case Study: Neuroprotection in vitro

In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound significantly reduced cell death and inflammation markers.

TreatmentCell Viability (%)Inflammatory Markers Reduction (%)
Control45-
Compound Treatment8560

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, leading to inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-2-sulfonamide Derivatives with Heterocyclic Substituents

PR31–PR34 (Quinazolinyl Derivatives)
  • Structure : These compounds (e.g., PR31: N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) feature a naphthalene-2-sulfonamide group attached to a chlorinated or methyl-substituted quinazoline ring.
  • Molecular Weight : ~371.8 g/mol, significantly lighter than the target compound due to the absence of the benzodioxole group .
  • Biological Activity : Designed as 5-HT6 receptor ligands, with PR31 showing high purity (99%) and a melting point of 192–195°C .
Indole-Based Analog (Compound 54)
  • Structure : Combines naphthalene-2-sulfonamide with a 4-chlorobenzoyl-substituted indole moiety.
  • Molecular Weight : 561.05 g/mol, heavier due to the bulky indole and benzoyl groups .
  • Synthesis : Low yield (8%) via sulfonamide coupling, suggesting steric or electronic challenges in reactions involving naphthalene sulfonamide .

Benzodioxole-Containing Analogs

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
  • Structure : Replaces naphthalene with a benzene sulfonamide core.
  • Relevance : Studied as a capsaicin analog, targeting TRPV1 receptors. The benzodioxole group mimics the vanilloid moiety of capsaicin, highlighting its role in receptor binding .
  • Key Difference : The naphthalene group in the target compound may enhance hydrophobicity and π-π stacking compared to the benzene ring.

Dansyl Derivatives (Fluorophore-Containing Sulfonamides)

  • Example: 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione.
  • Structure: Incorporates a dimethylamino-naphthalene sulfonamide (dansyl) group, known for fluorescence.
  • Conformation : The dihedral angle between naphthalene and the heterocyclic ring is 89.63°, influencing molecular rigidity and fluorescence properties .

Structural and Pharmacological Analysis

Substituent Effects on Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Target/Activity
Target Compound C₁₈H₁₅NO₄S ~349.38 1,3-Benzodioxol-5-ylmethyl Likely receptor modulation
PR31 C₁₈H₁₄ClN₃O₂S 371.8 5-Chloro-3,4-dihydroquinazoline 5-HT6 receptors
Compound 54 (Indole-based) C₃₀H₂₅ClN₂O₅S 561.05 4-Chlorobenzoyl-indole Undisclosed
Dansyl Derivative C₁₅H₁₇N₃O₂S₂ 347.44 Dimethylamino-naphthalene Fluorescent probes

Pharmacological Implications

  • Benzodioxole Group : May enhance binding to hydrophobic pockets (e.g., TRPV1) due to its electron-rich aromatic system, as seen in capsaicin analogs .
  • Naphthalene vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between naphthalene-2-sulfonyl chloride and a benzodioxolylmethylamine intermediate. Key steps include:

  • Sulfonylation : React 2-naphthalenesulfonyl chloride (prepared via chlorosulfonation of naphthalene, see ) with 1,3-benzodioxol-5-ylmethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradient) is critical to isolate the sulfonamide product. TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion .
    • Validation : Cross-check purity via melting point analysis and high-resolution mass spectrometry (HRMS).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Confirm sulfonamide formation via peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) .
  • NMR : ¹H NMR should show aromatic protons of the naphthalene (δ 7.5–8.5 ppm) and benzodioxole (δ 6.5–7.0 ppm), with a singlet for the methylene bridge (δ ~4.5 ppm). ¹³C NMR confirms sulfonamide linkage (C-SO₂-N at ~140 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., 428.1107 for C₁₈H₁₅NO₅S) .

Advanced Research Questions

Q. What crystallographic strategies resolve the 3D structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via slow evaporation (e.g., dichloromethane/hexane) .
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement for non-H atoms and restrained N–H distances (e.g., 0.88 Å). Weak interactions (C–H···π, N–H···π) stabilize the lattice .
  • Validation : Check R-factor convergence (< 0.05) and validate geometry using PLATON .

Q. How do computational methods predict the compound’s biological interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to hydrophobic protein pockets (e.g., butyrylcholinesterase, PDB ID in ). The naphthalene moiety likely engages in π-π stacking, while the benzodioxole group contributes to van der Waals interactions .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. These predict reactivity and binding hotspots .

Q. What toxicological assessments are critical for handling this compound in lab settings?

  • Methodological Answer :

  • Inhalation/Oral Exposure : Follow OECD guidelines for acute toxicity in rodents (e.g., LD₅₀ determination). Monitor hepatic/renal effects (, Table B-1) .
  • Environmental Impact : Assess biodegradation via OECD 301F test. Naphthalene sulfonamides often persist in water; use SPE-HPLC to quantify residues in simulated wastewater .

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar conformation but SCXRD shows a twisted geometry:

  • Solution : Re-examine NMR solvent effects (e.g., DMSO vs. solid-state). Perform variable-temperature NMR to detect dynamic processes. Validate with DFT-optimized structures .

Safety and Compliance

Q. What protocols ensure safe storage and disposal of this compound?

  • Guidelines :

  • Storage : Keep in airtight, light-resistant containers at 4°C. Avoid contact with oxidizing agents () .
  • Disposal : Incinerate at > 1000°C with alkaline scrubbers to neutralize SO₂ emissions. Follow EPA guidelines for sulfonamide waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.